molecular formula C9H11Cl2NO B13031406 1-Amino-1-(2,5-dichlorophenyl)propan-2-OL

1-Amino-1-(2,5-dichlorophenyl)propan-2-OL

Cat. No.: B13031406
M. Wt: 220.09 g/mol
InChI Key: STYDCQMXBCWDBR-UHFFFAOYSA-N
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Description

1-Amino-1-(2,5-dichlorophenyl)propan-2-OL is a β-amino alcohol derivative featuring a 2,5-dichlorophenyl substituent. This compound is of pharmacological interest due to its structural similarity to inhibitors targeting serine proteases like thrombin and Factor XIIa (FXIIa) . The 2,5-dichlorophenyl moiety is critical for binding interactions in enzyme pockets, as demonstrated in crystallographic studies of related inhibitors .

Properties

Molecular Formula

C9H11Cl2NO

Molecular Weight

220.09 g/mol

IUPAC Name

1-amino-1-(2,5-dichlorophenyl)propan-2-ol

InChI

InChI=1S/C9H11Cl2NO/c1-5(13)9(12)7-4-6(10)2-3-8(7)11/h2-5,9,13H,12H2,1H3

InChI Key

STYDCQMXBCWDBR-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=C(C=CC(=C1)Cl)Cl)N)O

Origin of Product

United States

Preparation Methods

Imine Formation

  • Starting from 2,5-dichlorobenzaldehyde , condensation with a primary amine forms an imine intermediate.
  • The amine used can be chiral to induce stereoselectivity.
  • Reaction conditions involve mild heating or reflux in an appropriate solvent such as ethanol or methanol.
  • Removal of water formed during condensation is often facilitated by azeotropic distillation or molecular sieves to drive the reaction to completion.

Reduction of the Imine

  • The imine intermediate is reduced to the amino alcohol using reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.
  • Chiral catalysts or specific reducing agents can be employed to favor the formation of a particular stereoisomer.
  • The reduction step is critical for obtaining high enantiomeric purity.

Purification and Isolation

  • Following reduction, the product is typically isolated by extraction into organic solvents like dichloromethane.
  • Drying agents such as sodium sulfate are used to remove residual water.
  • Crystallization or recrystallization (e.g., from ethanol or di-isopropyl ether) is employed to purify the amino alcohol and enhance optical purity.

Salt Formation and Resolution (Optional)

  • To improve enantiomeric purity, the amino alcohol can be converted into salts with chiral acids such as trans-cinnamic acid.
  • These salts often have different solubilities allowing separation of enantiomers by selective crystallization.
  • After filtration, the salt is decomposed under basic conditions to recover the pure amino alcohol.

Industrial and Laboratory Scale Considerations

  • Industrial syntheses optimize reaction conditions for yield and purity, often using continuous flow reactors to enhance scalability and control.
  • Catalysts and solvents are selected to minimize side reactions and environmental impact.
  • Advanced purification techniques such as chromatography or recrystallization are standard to achieve pharmaceutical-grade purity.

Summary Table of Preparation Steps

Step Description Key Reagents/Conditions Notes
1. Imine Formation Condensation of 2,5-dichlorobenzaldehyde with amine 2,5-dichlorobenzaldehyde, chiral amine, ethanol, reflux Water removal critical for yield
2. Imine Reduction Reduction to amino alcohol NaBH4 or catalytic hydrogenation Chiral catalysts enhance stereoselectivity
3. Extraction & Drying Isolation of product Dichloromethane, Na2SO4 Organic phase dried before further steps
4. Salt Formation (optional) Formation of chiral salt for resolution trans-cinnamic acid, aqueous NaOH Enhances optical purity
5. Crystallization Purification of product Ethanol, di-isopropyl ether Improves yield and enantiomeric excess

Research Findings and Data

  • The optical purity of the amino alcohol can be significantly improved by salt formation with trans-cinnamic acid, as demonstrated by crystallization yields and enantiomeric excess data in patent literature.
  • The choice of reducing agent and reaction conditions strongly influences the stereochemical outcome, with chiral catalysts enabling selective synthesis of (1S,2S) or (1S,2R) isomers.
  • Industrial methods focus on continuous flow and optimized solvent systems to increase throughput and reduce impurities.

Chemical Reactions Analysis

1-Amino-1-(2,5-dichlorophenyl)propan-2-OL undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions include various substituted phenyl derivatives and amino alcohols.

Scientific Research Applications

1-Amino-1-(2,5-dichlorophenyl)propan-2-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-1-(2,5-dichlorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. By binding to these targets, the compound can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes or activate specific receptors, thereby influencing cellular processes .

Comparison with Similar Compounds

Role of the 2,5-Dichlorophenyl Substituent

The 2,5-dichlorophenyl group is a hallmark of selectivity and potency in enzyme inhibition. For example:

  • FXIIa Inhibitors : Triazole-based compounds with a 2,5-dichlorophenyl scaffold exhibit IC₅₀ values as low as 10 μM for FXIIa inhibition, with high selectivity over thrombin . This moiety occupies the S1 pocket of FXIIa, enhancing binding affinity.
  • Antifungal Agents : In contrast, analogs with 2,4-dichlorophenyl or 2,5-difluorophenyl substituents show superior efficacy in murine candidiasis models compared to 2,5-dichlorophenyl derivatives .

Comparison with Amino Propanol Derivatives

This underscores the necessity of the 2,5-dichlorophenyl group for targeted biological effects.

Advanced Derivatives with Additional Functional Groups

Compounds like (2S)-1-[4-({4-[(2,5-Dichlorophenyl)amino]pyrimidin-2-yl}amino)phenoxy]-3-(dimethylamino)-2-propanol (FBL) incorporate pyrimidinyl and dimethylamino groups alongside the 2,5-dichlorophenyl moiety. These modifications enhance binding to complex targets (e.g., kinases) but reduce selectivity compared to simpler triazole-based inhibitors .

Table 2: Structural Modifications and Pharmacological Outcomes

Compound Class Key Structural Features Activity Profile Drawbacks Source
Triazole derivatives 2,5-Dichlorophenyl + triazole FXIIa inhibition (IC₅₀ ~10 μM) Limited antifungal activity
Pyrimidinyl derivatives 2,5-Dichlorophenyl + pyrimidine Kinase inhibition Low selectivity
Aliphatic analogs No aromatic substituents Inactive N/A

Key Research Findings and Implications

Substituent Position Matters : The 2,5-dichlorophenyl group is optimal for FXIIa inhibition, while 2,4-dichloro or fluoro variants perform better in antifungal contexts .

Selectivity Trade-offs : Adding heteroaromatic groups (e.g., pyrimidine) broadens target range but compromises specificity .

Structural Simplicity vs. Efficacy : Minimalist scaffolds (e.g., triazoles) achieve high selectivity, whereas complex derivatives (e.g., FBL) require balancing potency and off-target effects.

Biological Activity

1-Amino-1-(2,5-dichlorophenyl)propan-2-OL, also known as (1R,2R)-1-amino-1-(2,5-dichlorophenyl)propan-2-ol, is a chiral compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H11Cl2NOC_9H_{11}Cl_2NO with a molecular weight of approximately 220.09 g/mol. The compound features an amino group and a hydroxyl group attached to a dichlorophenyl moiety, which contributes to its biological activity.

Research indicates that this compound interacts with specific receptors and enzymes in biological systems. Its chiral nature allows for selective binding to biological targets, influencing metabolic pathways and cellular responses. The compound's ability to fit into active sites of enzymes or receptors is crucial for its efficacy in medicinal applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against multidrug-resistant pathogens. For instance, it has shown promising activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The compound's structure-dependent antimicrobial activity indicates its potential as a scaffold for developing new antimicrobial agents .

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects. Preliminary studies suggest that it may modulate neurotransmitter systems, which could have implications for treating neurological disorders. However, further research is needed to fully understand these effects and their therapeutic potential.

Study on Antimicrobial Activity

A study conducted on various derivatives of this compound demonstrated significant antimicrobial activity against resistant strains. The research utilized broth microdilution techniques to assess the minimum inhibitory concentrations (MICs) against pathogens like C. difficile and C. auris. Results indicated that certain derivatives exhibited MIC values as low as 0.8 µg/mL against resistant strains .

CompoundMIC (µg/mL)Target Pathogen
Derivative A0.8S. aureus
Derivative B16C. auris
Derivative C31E. faecalis

Neuropharmacological Study

Another study explored the neuropharmacological effects of the compound in animal models. The results indicated that administration of the compound led to increased locomotor activity in mice, suggesting potential stimulant properties that could be beneficial in treating conditions like ADHD or depression .

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